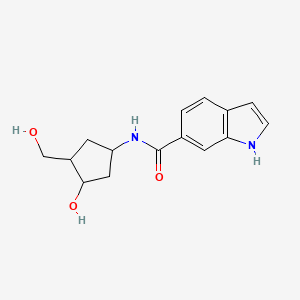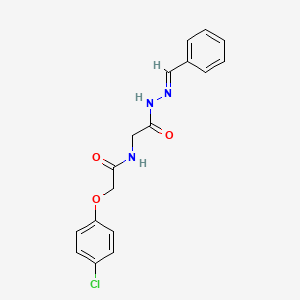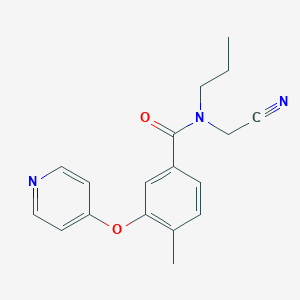![molecular formula C20H23N5O6 B3005851 methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate CAS No. 877617-05-5](/img/structure/B3005851.png)
methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate," is a complex molecule that appears to be related to purine derivatives. Purine derivatives are a significant class of compounds due to their wide range of biological activities and their presence in DNA and RNA as fundamental building blocks.
Synthesis Analysis
The synthesis of purine derivatives can be achieved through various methods. One approach is the catalyst-free one-step synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds through S(N)Ar-based reactions of 6-halopurines with ethyl acetoacetate, as described in the synthesis of 6-methylpurines . Another method involves the preparation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones from acetoacetic esters, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate has been determined, providing insights into bond lengths and angles that are indicative of aromatic character and the influence of substituents on the molecular conformation . Similarly, the molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was investigated by X-ray crystallography, revealing interactions that contribute to the crystal packing .
Chemical Reactions Analysis
The reactivity of purine derivatives can be explored through their interactions with various reagents. For example, 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl chloride has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating the potential for such derivatives to participate in chemical reactions that form fluorescent products .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives can be deduced from their vibrational spectroscopy data, electronic properties, and theoretical calculations. For instance, the band gap energy calculated from the HOMO-LUMO gap of a related compound was found to be comparable to that of bioactive molecules, suggesting potential biological activity . Additionally, the electronic properties of these compounds can be analyzed using UV-Vis spectroscopy and theoretical solvent methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- This compound has been used in the synthesis of new molecular structures, like 1,8-dioxooctahydroxanthenes with various substituents, showcasing its utility in producing complex organic molecules (Luna et al., 2009).
- The compound also serves as an intermediate in the synthesis of dihydroisocoumarins, indicating its role in producing biologically active molecules (Rama et al., 1993).
Crystallography and Conformational Analysis
- Research has explored its crystal structure and conformational aspects, providing insights into the compound's physical properties and behavior (Palusiak et al., 2004).
Biochemical Synthesis
- It is involved in the synthesis of various biochemical compounds, such as triazolo and tetrazolo purinones, highlighting its relevance in medicinal chemistry (Nagamatsu et al., 1985).
Chemical Transformations
- The compound participates in chemical transformations like oxidation and condensation reactions, essential for creating a variety of organic compounds (Velikorodov & Shustova, 2017).
Catalytic Reactions
- It is also studied in the context of catalytic hydrogenation, revealing its potential in facilitating important chemical reactions (Sukhorukov et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6/c1-22-17-16(18(27)25(20(22)28)11-15(26)31-4)24-9-5-8-23(19(24)21-17)13-7-6-12(29-2)10-14(13)30-3/h6-7,10H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODKYWQNFGYDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3005772.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)

![3-[(4-chlorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3005781.png)
![Ethyl 1-{[2-(4-chloro-2-methylphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B3005782.png)
![5-methyl-4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3005783.png)

![N-(2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-ylmethyl)cyclopropanecarboxamide;hydrochloride](/img/structure/B3005786.png)
![1-(3-Amino-4,6-dimethylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B3005787.png)


